

# FNDC5/Irisin Expression: A Comparative Analysis in Normal and Tumor Tissues

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *fau protein*

Cat. No.: *B1176721*

[Get Quote](#)

## For Immediate Release

Recent research has illuminated the differential expression of Fibronectin type III domain-containing protein 5 (FNDC5) and its cleaved product, irisin, in cancerous tissues compared to their normal counterparts. This guide provides a comparative analysis of FNDC5/irisin expression across various malignancies, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.

A growing body of evidence suggests that FNDC5/irisin plays a complex and often contradictory role in tumorigenesis, with its expression levels varying significantly depending on the cancer type. Generally, a trend of decreased irisin expression has been observed in cancer patients, positioning it as a potential biomarker for several types of cancer.[\[1\]](#)[\[2\]](#)[\[3\]](#) However, tissue-specific expression patterns reveal a more nuanced picture.

## Quantitative Data Summary

The following table summarizes the expression of FNDC5/irisin in various tumor tissues compared to normal tissues, as reported in multiple studies.

| Cancer Type                    | FNDC5/Irisin<br>Expression in<br>Tumor vs. Normal<br>Tissue                                                                                                                                                                                                                        | Method of Analysis                          | Reference                                                   |
|--------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------|-------------------------------------------------------------|
| Breast Cancer                  | <p>Higher expression in breast cancer tissue compared to normal breast tissue.<a href="#">[4]</a><a href="#">[5]</a></p> <p>Increased expression is associated with obesity in postmenopausal women.<a href="#">[6]</a></p>                                                        | Immunohistochemistry (IHC), RT-PCR          | <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> |
| Colorectal Cancer              | <p>Higher expression in cancer cells compared to control tissues.<a href="#">[7]</a><a href="#">[8]</a></p> <p>Serum irisin levels are significantly lower in patients.<a href="#">[9]</a></p>                                                                                     | IHC,<br>Immunofluorescence,<br>Western Blot | <a href="#">[7]</a> <a href="#">[8]</a>                     |
| Gastric Cancer                 | <p>Decreased expression in gastric cancer tissues compared to normal gastric tissues.<br/><a href="#">[10]</a></p>                                                                                                                                                                 | TCGA database, GEO datasets                 | <a href="#">[10]</a>                                        |
| Hepatocellular Carcinoma (HCC) | <p>Conflicting results: some studies report elevated levels in liver cancer tissues.<a href="#">[9]</a></p> <p>while others show downregulation or no significant difference.<br/><a href="#">[9]</a> Serum levels are significantly lower in HCC patients.<a href="#">[9]</a></p> | Not Specified                               | <a href="#">[9]</a>                                         |

---

|                        |                                                                                                                                                                                                              |                                            |      |
|------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------|------|
| Lung Cancer<br>(NSCLC) | Higher mRNA expression of FNDC5 in NSCLC tumors than in normal lung tissues.<br><br>[11] Irisin expression observed in cancer cells and stromal fibroblasts, but not in normal epithelial cells.<br><br>[11] | RT-PCR, IHC, Laser Capture Microdissection | [11] |
| Ovarian Cancer         | Highly expressed in epithelial ovarian cancer tissues.[12]                                                                                                                                                   | Not Specified                              | [12] |
| Pancreatic Cancer      | FNDC5 inhibited the growth of pancreatic cancer cells.[10]                                                                                                                                                   | in vitro studies                           | [10] |
| Osteosarcoma           | FNDC5 was shown to inhibit EMT.[10]                                                                                                                                                                          | in vitro studies                           | [10] |

---

## Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of FNDC5/irisin expression.

### Immunohistochemistry (IHC)

- **Tissue Preparation:** Archived colorectal cancer samples (222) and control samples from autopsies (26) were utilized.[8] For breast cancer studies, tissue microarrays (TMAs) with 541 breast cancer tissues and 61 non-malignant breast disease samples were used.[5]
- **Antigen Retrieval:** Slides were subjected to heat-induced epitope retrieval.
- **Primary Antibody Incubation:** Slides were incubated with a primary antibody specific for irisin/FNDC5.

- Secondary Antibody and Detection: A secondary antibody conjugated to a detection system (e.g., horseradish peroxidase) was applied, followed by a chromogen to visualize the protein expression.
- Analysis: The intensity and localization of the staining were evaluated by pathologists.

## Real-Time Polymerase Chain Reaction (RT-PCR)

- RNA Extraction: Total RNA was extracted from fresh-frozen tissue samples (e.g., 40 breast cancer tissues, 40 cancer margins, and 16 non-malignant breast disease samples).[4][5]
- Reverse Transcription: cDNA was synthesized from the extracted RNA using a reverse transcriptase enzyme.
- Quantitative PCR: The cDNA was amplified using primers specific for the FNDC5 gene and a reference gene (e.g., GAPDH) in a real-time PCR system with a fluorescent dye (e.g., SYBR Green).
- Data Analysis: The relative expression of FNDC5 mRNA was calculated using the comparative Ct ( $\Delta\Delta Ct$ ) method.

## Western Blotting

- Protein Extraction: Total protein was extracted from cell lines (e.g., normal fibroblast and various cancer cell lines).[11]
- SDS-PAGE and Transfer: Protein lysates were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
- Antibody Incubation: The membrane was incubated with a primary antibody against irisin/FNDC5, followed by a horseradish peroxidase-conjugated secondary antibody.
- Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

## Visualizations

# Experimental Workflow for FNDC5/Irisin Expression Analysis



[Click to download full resolution via product page](#)

Caption: Experimental workflow for analyzing FNDC5/irisin expression.

## FNDC5/Irisin Signaling Pathways in Cancer



[Click to download full resolution via product page](#)

Caption: FNDC5/irisin signaling pathways in cancer.

## Conclusion

The expression of FNDC5/irisin is dysregulated in many cancers, though the direction of this change is often tumor-type specific. In cancers such as breast and colorectal, its expression is often elevated in tumor tissue, whereas in gastric cancer, it is decreased.[4][5][7][8][10] These findings underscore the potential of FNDC5/irisin as a diagnostic and prognostic marker. The signaling pathways influenced by FNDC5/irisin, including PI3K/Akt, AMPK-mTOR, and STAT3/Snail, are critical regulators of cell proliferation, migration, and invasion.[10][13] Further research is warranted to fully elucidate the context-dependent roles of FNDC5/irisin in cancer and to explore its therapeutic potential.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Implication of Irisin in Different Types of Cancer: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Expression of Irisin/FNDC5 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased FNDC5/IRISIN protein expression in breast cancer tissue is associated with obesity in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iv.iiarjournals.org [iv.iiarjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. Low FNDC5/Irisin expression is associated with aggressive phenotypes in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression of Irisin/FNDC5 in Cancer Cells and Stromal Fibroblasts of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Irisin/FNDC5 inhibits the epithelial-mesenchymal transition of epithelial ovarian cancer cells via the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sochob.cl [sochob.cl]
- To cite this document: BenchChem. [FNDC5/Irisin Expression: A Comparative Analysis in Normal and Tumor Tissues]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1176721#comparative-analysis-of-fau-protein-expression-in-normal-and-tumor-tissues>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)